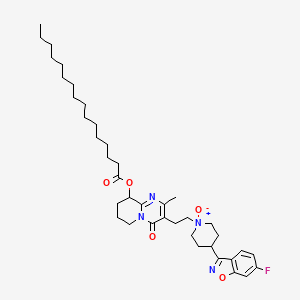
Paliperidone Palmitate N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paliperidone Palmitate N-Oxide is a derivative of Paliperidone Palmitate, which is an atypical antipsychotic used primarily for the treatment of schizophrenia and schizoaffective disorders. This compound is a long-acting injectable formulation designed to provide sustained therapeutic effects, improving patient compliance and reducing the frequency of administration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Palmitate N-Oxide involves the N-oxidation of Paliperidone Palmitate. This process typically employs oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functional group. The reaction is carried out in an appropriate solvent, such as methanol or acetonitrile, at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to maintain consistency and quality. The final product undergoes purification steps, such as crystallization or chromatography, to achieve the desired purity levels suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Paliperidone Palmitate N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of higher oxidation state derivatives.
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, where the N-oxide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, methanol, acetonitrile.
Reduction: Sodium borohydride, hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Paliperidone Palmitate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Paliperidone Palmitate N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study N-oxide chemistry and its reactivity.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its long-acting therapeutic effects in the treatment of psychiatric disorders.
Industry: Utilized in the development of sustained-release formulations for improved patient compliance.
Mechanism of Action
The mechanism of action of Paliperidone Palmitate N-Oxide involves antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual action helps alleviate symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, the compound exhibits activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Paliperidone: The parent compound, used for similar therapeutic purposes but with a shorter duration of action.
Risperidone: Another atypical antipsychotic with a similar mechanism of action but different pharmacokinetic properties.
Olanzapine: An atypical antipsychotic with a broader receptor binding profile.
Uniqueness
Paliperidone Palmitate N-Oxide is unique due to its long-acting formulation, which provides sustained therapeutic effects and improves patient compliance. Its N-oxide functional group also imparts distinct chemical reactivity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C39H57FN4O5 |
|---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
InChI |
InChI=1S/C39H57FN4O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)48-34-17-16-24-43-38(34)41-29(2)32(39(43)46)23-27-44(47)25-21-30(22-26-44)37-33-20-19-31(40)28-35(33)49-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 |
InChI Key |
LWOIISIKMFUTBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


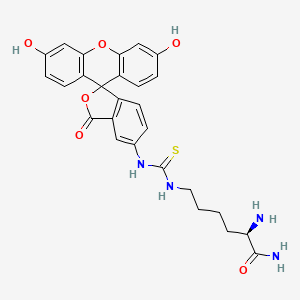
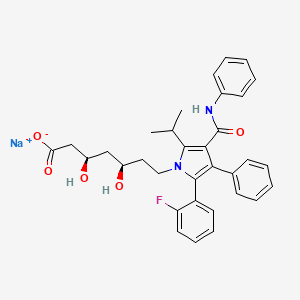
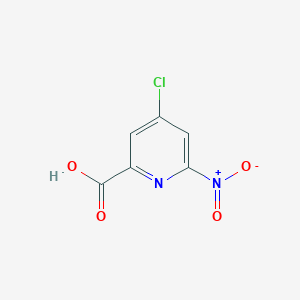
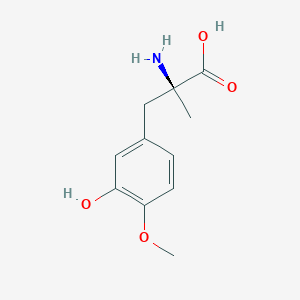

![(3R,4R,5R,6S)-2-[(Z)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441045.png)
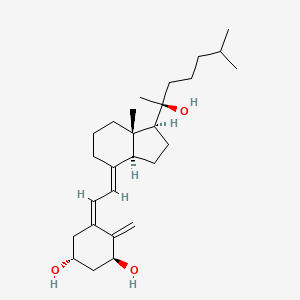
![N-[(E)-[(3-benzamidophenyl)hydrazinylidene]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B13441053.png)
![8-Chloro-4,4-dideuterio-6-phenyl-1-(trideuteriomethyl)-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13441060.png)
![3-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13441075.png)
![[(2R)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]-methylcarbamic acid](/img/structure/B13441079.png)

![methyl (1R,18R,22R,26S,29S)-26-tert-butyl-13,13-difluoro-24,27-dioxo-2,17,23-trioxa-4,11,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5,7,9,11,14-hexaene-29-carboxylate](/img/structure/B13441090.png)

